6-(4-苯甲基哌嗪-1-基)-5-硝基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

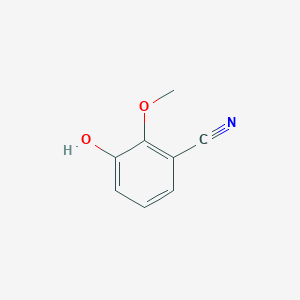

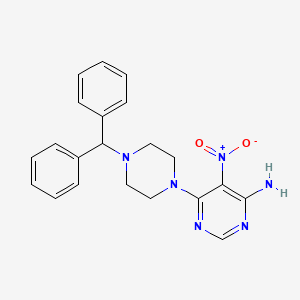

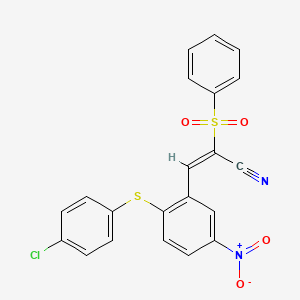

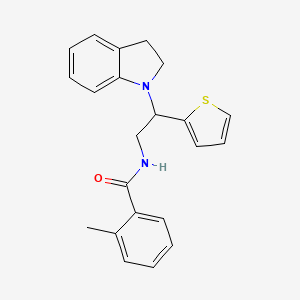

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C21H22N6O2. It is related to 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .

Synthesis Analysis

While specific synthesis information for 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not available, related compounds have been synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .科学研究应用

药物开发中的氮杂环

氮杂环是药物中的基本结构成分,由于其多样的药理特性,展示了它们在药物开发中的关键作用。分析表明,很大一部分 FDA 批准的药物都含有氮杂环,突出了它们在治疗剂中的重要性 (Vitaku 等人,2014)。这些化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗癌和抗病毒作用等。它们的结构多样性和参与各种生物相互作用的能力使它们成为药物化学的基石。

含氮化合物的合成和功能化

含氮化合物的合成和功能化,例如 1,2-恶嗪和 1,2-苯并恶嗪,由于它们在药物开发和其他化学领域中的潜在应用而备受关注。这些化合物可以通过多种方法合成,包括二氢衍生物的脱水和亚硝基戊烯酮的环化 (Sainsbury,1991)。这些杂环的结构灵活性和反应性允许创建具有特定生物活性的化合物,展示了像“6-(4-二苯甲基哌嗪-1-基)-5-硝基嘧啶-4-胺”这样的化合物可以针对特定治疗应用进行定制的潜力。

生物活性和作用机制

对吩噻嗪(一类含氮杂环)的生物活性的研究表明,这些化合物具有广泛的潜在治疗作用,包括抗菌、抗癌和抗病毒活性 (Pluta 等人,2011)。这些化合物的生物活性归因于它们通过各种机制(例如 DNA 插层和膜穿透)与细胞系统相互作用。这表明像“6-(4-二苯甲基哌嗪-1-基)-5-硝基嘧啶-4-胺”这样的化合物可以通过探索类似的作用机制而有可能被开发成有效的药理剂。

作用机制

Target of Action

The primary target of the compound 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine acts as an effective inhibitor of human carbonic anhydrase. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with the ubiquitous hCA II and the brain-associated hCA VII, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The action of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine affects the carbon dioxide hydration pathway, which is catalyzed by human carbonic anhydrases. This results in the production of bicarbonate and proton ions . The compound’s inhibition of hCA VII, which is mainly expressed in some brain tissues, affects the GABAergic transmission, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Result of Action

The molecular and cellular effects of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine’s action include the inhibition of human carbonic anhydrase, particularly hCA VII, leading to changes in the bicarbonate gradient and GABAergic transmission in the brain . This could potentially influence neuronal excitation and play a role in the control of neuropathic pain .

属性

IUPAC Name |

6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSWWBCOARXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)